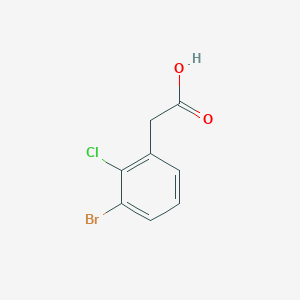

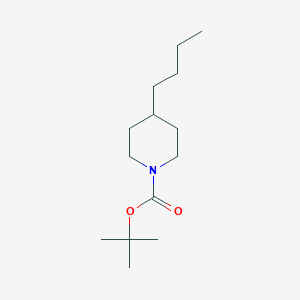

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

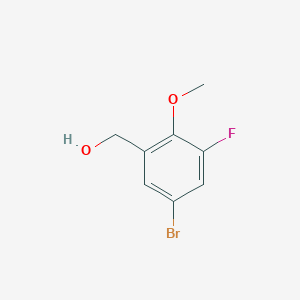

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important components of nucleotides in DNA and RNA. The cyclopropyl group attached to the pyrimidine ring is a common structural motif in various biologically active compounds and pharmaceuticals, often contributing to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been reported using different starting materials and reagents. In one study, cyclopropanecarboxylic acid was used as a starting compound due to its biological activity, leading to the creation of new thiourea derivatives . Another study reported the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction, showcasing the versatility of cyclopropylpyrimidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their interaction with biological targets. For example, the crystal structure of a related 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitor complexed with CDK2/cyclin A revealed important interactions that contribute to its inhibitory activity . Similarly, the X-ray crystal structure of a dithiolane-dicarboxylic acid derivative provided insights into the stability of the compound in the lattice due to intra and intermolecular interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the interaction of a quinolinecarboxylic acid derivative with mammalian topoisomerase II was found to be significant for its inhibitory properties . The study of these interactions and the modifications at different positions of the pyrimidine ring can lead to the discovery of more potent derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of different substituents on the pyrimidine ring can affect the compound's potency and selectivity towards biological targets, as seen in the case of topoisomerase II inhibitors and CDK inhibitors .

Aplicaciones Científicas De Investigación

1. Asymmetric Catalysis and Synthesis of Cyclopropyl Derivatives

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid and its derivatives have been used in asymmetric catalysis, particularly in the synthesis of cyclopropyl-dehydroamino acids and dictyopterene C′. These compounds are synthesized via a series of reactions including cyclopropenation, hydrogenation, and Wittig reaction, showcasing the versatility of the cyclopropyl group in synthetic organic chemistry (Imogaı̈ et al., 1998).

2. Antibacterial Agent Synthesis

Derivatives of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid have been explored as potent antibacterial agents. The structure-activity relationships of these compounds have been studied, indicating their potential in the development of new antibacterial therapies (Bouzard et al., 1992).

3. Role in Synthesis of Bioactive Compounds

The cyclopropyl group, present in 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, is a key moiety in the synthesis of various bioactive compounds. It has been used as a leading compound for biological activity, leading to the development of compounds with significant herbicidal and fungicidal activities (Tian et al., 2009).

4. Topoisomerase II Inhibitory Activity

Derivatives of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid have shown inhibitory activity against mammalian topoisomerase II, making them potential candidates for anticancer drug development. These compounds exhibit the ability to interact with topoisomerase II, affecting DNA processes vital for cancer cell growth (Wentland et al., 1993).

5. Synthesis of Heterocyclic Compounds

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid derivatives have been used in the synthesis of various heterocyclic compounds, demonstrating significant pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents (Malinka et al., 1989).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLXWOKIRNVYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624525 |

Source

|

| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

CAS RN |

954233-05-7 |

Source

|

| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)